molecular formula C20H21N3O5S B11241566 ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate

ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate

Cat. No.: B11241566
M. Wt: 415.5 g/mol
InChI Key: BRUQKNOYILVWGQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a complex organic compound that features a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate typically involves multiple steps. One common approach starts with the preparation of the benzothiadiazine ring, which can be synthesized through the reaction of appropriate sulfonamides with chlorosulfonic acid, followed by cyclization . The propyl group is introduced via alkylation reactions, and the final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Mechanism of Action

The mechanism of action of ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzothiadiazine ring system can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, or cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern on the benzothiadiazine ring and the presence of the benzoate ester group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 4-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carbonyl)amino]benzoate

InChI

InChI=1S/C20H21N3O5S/c1-3-11-23-13-21-29(26,27)18-12-15(7-10-17(18)23)19(24)22-16-8-5-14(6-9-16)20(25)28-4-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24)

InChI Key

BRUQKNOYILVWGQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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